molecular formula C21H20N2OS B5679439 2-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

2-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Cat. No. B5679439
M. Wt: 348.5 g/mol
InChI Key: MPBUFUZZWKCXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives involves cyclization reactions and modifications to introduce various substituents on the quinazoline nucleus, enhancing their biological activities. Derivatives bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl group at the 2-position, such as NO-1886 analogs, showed increased hypolipidemic activity when substituted at positions 6 and 7 with methoxy groups, highlighting the importance of specific substituents for activity enhancement (Kurogi et al., 1996).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including "2-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione," is crucial for their biological activity. Studies employing spectroscopic methods like FTIR, NMR, and UV spectroscopy, along with computational tools such as density functional theory (DFT), provide insights into the compound's vibrational properties, charge distribution, and molecular dynamics, aiding in the understanding of their interaction with biological targets (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nucleophilic aromatic substitution and lithiation, followed by reactions with electrophiles to introduce or modify substituents on the quinazoline nucleus. These reactions are instrumental in synthesizing a wide array of quinazoline derivatives with potential biological activities (Smith et al., 2005).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, crystalline structure, and conformation, are influenced by their molecular structure and substituents. Single-crystal X-ray diffraction studies reveal the crystalline structure and conformations, providing insights into the compound's physicochemical characteristics and how they might affect their biological activity and pharmacokinetics (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of quinazoline derivatives, are essential for their biological activities and drug-likeness. Understanding the chemical behavior of these compounds under physiological conditions helps in predicting their interaction with biological targets, metabolism, and potential for drug development. Studies focusing on the nucleophile-nucleofuge duality and reactivity towards various reagents contribute to the comprehensive understanding of quinazoline chemistry (Jeminejs et al., 2021).

properties

IUPAC Name

2-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-24-17-13-11-15(12-14-17)20-22-21(25)18-9-5-6-10-19(18)23(20)16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBUFUZZWKCXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2C4=CC=CC=C4)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.